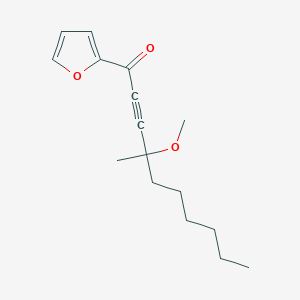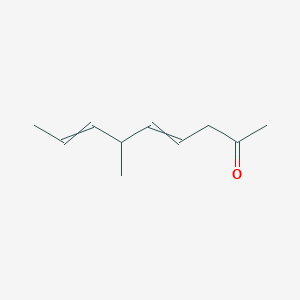![molecular formula C14H16N2O2S2 B14402209 2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] CAS No. 87512-18-3](/img/structure/B14402209.png)
2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] is an organic compound that features a unique structure with two pyridine rings connected by an ethane-1,2-diylbis(oxy) linkage and substituted with methylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] typically involves the reaction of 2-mercaptopyridine N-oxide with 1,2-dibromoethane in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol, and the mixture is heated and stirred for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2’-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2’-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The ethane-1,2-diylbis(oxy) linkage and methylsulfanyl groups play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[Ethane-1,2-diylbis(sulfanedi-yl)]bis-(pyridine N-oxide): Similar structure but with sulfanedi-yl linkages instead of oxy linkages.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Different functional groups but similar ethane-1,2-diylbis(oxy) linkage.
Uniqueness
2,2’-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] is unique due to its specific combination of pyridine rings, ethane-1,2-diylbis(oxy) linkage, and methylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
87512-18-3 |
|---|---|
Fórmula molecular |
C14H16N2O2S2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-methylsulfanyl-6-[2-(6-methylsulfanylpyridin-2-yl)oxyethoxy]pyridine |
InChI |
InChI=1S/C14H16N2O2S2/c1-19-13-7-3-5-11(15-13)17-9-10-18-12-6-4-8-14(16-12)20-2/h3-8H,9-10H2,1-2H3 |
Clave InChI |
DXUXXIKAUDDJJA-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC(=N1)OCCOC2=NC(=CC=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




silane](/img/structure/B14402148.png)




![2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14402188.png)
![(NE)-N-chromeno[3,2-b]quinoxalin-12-ylidenehydroxylamine](/img/structure/B14402201.png)
![4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene](/img/structure/B14402205.png)
![5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14402212.png)



